N-cyclopentyl-2-methylbutanamide
Description
N-cyclopentyl-2-methylbutanamide is an organic compound with the molecular formula C10H19NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound features a cyclopentyl group attached to the nitrogen atom and a 2-methylbutanamide backbone. Amides are known for their stability and are commonly found in various biological and synthetic materials.
Properties
IUPAC Name |
N-cyclopentyl-2-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-8(2)10(12)11-9-6-4-5-7-9/h8-9H,3-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTNEKVTUBPXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopentyl-2-methylbutanamide can be synthesized through several methods:
From Carboxylic Acids: One common method involves the reaction of a carboxylic acid derivative with an amine.
From Nitriles: Another method involves the hydrolysis of nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-methylbutanamide undergoes various chemical reactions, including:
Hydrolysis: The amide can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.
Reduction: Reduction of the amide can produce the corresponding amine. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-methylbutanoic acid and cyclopentylamine.
Reduction: N-cyclopentyl-2-methylbutylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-2-methylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving amide bond formation and hydrolysis, which are important in peptide chemistry.
Medicine: Research into amides like this compound can provide insights into drug design and development, particularly for compounds that mimic natural amides.
Industry: It is used in the production of polymers and other materials where amide linkages are essential.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methylbutanamide involves its interaction with various molecular targets. As an amide, it can participate in hydrogen bonding and other non-covalent interactions, which can influence its behavior in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-cyclopentyl-2-methylbutanamide can be compared with other similar compounds such as:
N-cyclopentyl-2-methylpropanamide: Similar structure but with a different alkyl chain length.
N-cyclopentyl-2-methylpentanamide: Similar structure but with a longer alkyl chain.
N-cyclopentyl-2-methylhexanamide: Similar structure but with an even longer alkyl chain.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclopentyl group and a 2-methylbutanamide backbone, which imparts distinct physical and chemical properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
